Structural Uniqueness: 4-(4-Fluorophenyl)thiazole Moiety vs. Closest Commercial Analog
The target compound features a 4-(4-fluorophenyl) substitution on the 1,3-thiazol-2-amine scaffold. The closest commercially cataloged analog is N-[4-(3,4-difluorophenyl)-1,3-thiazol-2-yl]-3,5-dinitrobenzamide (CAS 321555-56-0). The mono- versus di-fluoro substitution pattern on the terminal phenyl ring represents a distinct perturbation of electronic (Hammett σ) and lipophilic (Hansch π) parameters. While quantitative target activity data for these two specific compounds are not publicly available, the Bayer patent family explicitly claims the general formula encompassing these variations and emphasizes that the nature and position of substituents on the phenyl ring attached to the thiazole are critical for P2X3 antagonist potency [1]. In the absence of direct comparative data, this structural difference constitutes a class-level inference that biological activity and selectivity cannot be assumed to be interchangeable.
| Evidence Dimension | Phenyl ring fluorine substitution pattern |
|---|---|
| Target Compound Data | Mono-fluoro at para position (4-fluorophenyl) |
| Comparator Or Baseline | Di-fluoro substitution (3,4-difluorophenyl) in closest analog (CAS 321555-56-0) |
| Quantified Difference | Difference in number and position of fluorine atoms; quantitative SAR data not available for this specific pair |
| Conditions | Structural comparison based on patent claims [1] and vendor catalog data |
Why This Matters
Procurement of the exact mono-fluoro regioisomer is mandatory for research groups conducting SAR studies or replicating proprietary patent examples, as the di-fluoro analog may exhibit divergent target engagement and off-target profiles.
- [1] Bayer Aktiengesellschaft. 1,3-THIAZOL-2-YL SUBSTITUTED BENZAMIDES. European Patent EP3230281 / WO2016091776, filed 07 December 2015. View Source
